3-Methylamino-1-butyne physical and chemical properties
3-Methylamino-1-butyne physical and chemical properties
An In-depth Technical Guide to 3-Methylamino-1-butyne: Properties, Reactivity, and Experimental Considerations
Introduction
3-Methylamino-1-butyne, also known by its IUPAC name N-methylbut-3-yn-2-amine, is a bifunctional organic molecule featuring both a secondary amine and a terminal alkyne. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and specialty chemicals. Its strategic importance lies in the distinct reactivity of each functional group, which can be addressed selectively under different reaction conditions. This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 3-Methylamino-1-butyne, offering field-proven insights for researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is the foundation for all experimental work.
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IUPAC Name: N-methylbut-3-yn-2-amine
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Common Synonyms: (but-3-yn-2-yl)(methyl)amine, 3-Methylamino-1-butyne[1]
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CAS Number: 4070-90-0[1]
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Molecular Weight: 83.13 g/mol [1]
The structure consists of a four-carbon butyne chain with a methylamino group attached to the second carbon.
Caption: 2D Structure of 3-Methylamino-1-butyne.
Physical Properties
The physical properties of a compound are critical for its handling, storage, and application in experimental setups. The data presented below has been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Appearance | Clear colorless to yellow liquid | [2] |
| Molecular Weight | 83.13 g/mol | [1] |
| Boiling Point | 79-80 °C at 760 mmHg | [2] |
| Density | 0.79 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.422 - 1.425 | [2] |
| Solubility | Very soluble in water | [2] |
| Vapor Pressure | 68.7 hPa at 20 °C | [2] |
| Flash Point | 2 °C | [2] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of 3-Methylamino-1-butyne. The following sections detail the expected spectral characteristics.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.
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≡C-H Stretch (Terminal Alkyne): A sharp, strong absorption peak is expected around 3300 cm⁻¹. The presence of this peak is a definitive indicator of a terminal alkyne.
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C≡C Stretch: A weak to medium absorption peak is anticipated in the range of 2100-2140 cm⁻¹. This peak can sometimes be weak but is characteristic of the carbon-carbon triple bond.
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N-H Stretch (Secondary Amine): A single, moderate absorption peak is expected in the 3300–3500 cm⁻¹ region. This peak is typically broader than the ≡C-H stretch.
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C-N Stretch: Aliphatic amines show C-N stretching absorptions in the 1000 to 1250 cm⁻¹ range.[3]
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C-H Bends and Stretches: Standard aliphatic C-H stretching and bending vibrations will be observed below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR Spectroscopy:
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N-H Proton: The signal for the amine proton is expected to be a broad singlet, typically appearing between 0.5-5.0 ppm.[3] Its chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding. A D₂O shake will cause this signal to disappear, confirming its identity.[3]
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≡C-H Proton: The acetylenic proton should appear as a singlet or a narrow triplet (if coupled to the propargylic proton) around 2.0-3.0 ppm.
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-CH(N)- Proton: The proton on the carbon adjacent to the nitrogen and the alkyne will be deshielded, appearing as a multiplet (quartet or more complex) around 2.3-3.0 ppm.[3]
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N-CH₃ Protons: The methyl group attached to the nitrogen will appear as a singlet or a doublet (if coupled to the N-H proton) in the range of 2.2-2.9 ppm.
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-C(CH₃)- Protons: The methyl group on the main chain will appear as a doublet upfield, likely around 1.1-1.4 ppm, due to coupling with the adjacent methine proton.
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¹³C NMR Spectroscopy:
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Alkyne Carbons (C≡C): Two distinct signals are expected in the range of 65-90 ppm. The terminal alkyne carbon (≡CH) will be upfield of the internal alkyne carbon.
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-CH(N)- Carbon: This carbon will appear in the range of 40-60 ppm.
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N-CH₃ Carbon: The carbon of the methyl group on the nitrogen is expected around 30-40 ppm.
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-C(CH₃)- Carbon: This aliphatic methyl carbon will be the most upfield, appearing around 15-25 ppm.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
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Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z ratio of 83, corresponding to the molecular weight of C₅H₉N.
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Key Fragmentation Patterns: Common fragmentation would involve the loss of a methyl group ([M-15]⁺), leading to a peak at m/z 68. Alpha-cleavage next to the nitrogen atom is also a characteristic fragmentation pathway for amines, which could result in various charged fragments.
Caption: Standard workflow for spectroscopic analysis.
Chemical Properties and Reactivity
The synthetic utility of 3-Methylamino-1-butyne stems from the distinct reactivity of its amine and alkyne functionalities.
Amine Basicity and Reactivity
The secondary amine group imparts basic properties to the molecule. It will readily react with acids to form ammonium salts. The nitrogen lone pair also makes it a potent nucleophile, allowing it to participate in reactions such as:
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Acylation: Reaction with acid chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form tertiary amines or quaternary ammonium salts.
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Mannich Reaction: While it can be a product of a Mannich-type reaction, the amine can also serve as the amine component in further reactions.[4]
Terminal Alkyne Reactivity
The terminal alkyne is a versatile functional group. The acetylenic proton is weakly acidic (pKa ≈ 25) and can be removed by a strong base (e.g., NaNH₂, n-BuLi) to form a powerful nucleophile, the acetylide anion.
Caption: Acetylide formation and subsequent reaction pathway.
Key reactions involving the alkyne group include:
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Hydration: Acid-catalyzed hydration follows Markovnikov's rule to yield a ketone.[5]
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Hydroboration-Oxidation: This two-step reaction results in the anti-Markovnikov addition of water to form an aldehyde.
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Hydrogenation: The triple bond can be partially reduced to a double bond (using Lindlar's catalyst for a cis-alkene) or fully reduced to a single bond (using catalysts like Pd/C).
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Halogenation and Hydrohalogenation: Addition of halogens (X₂) or hydrogen halides (HX) across the triple bond.[5]
Safety, Handling, and Storage
Proper handling of 3-Methylamino-1-butyne is critical due to its hazardous nature. It is classified as a highly flammable and corrosive substance.[1]
GHS Hazard Information
| Pictograms | 🔥, corrosive |
| Signal Word | Danger |
| Hazard Statements | H225: Highly flammable liquid and vapor.[1][6]H314: Causes severe skin burns and eye damage.[1][6] |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[6][7]P280: Wear protective gloves, protective clothing, eye protection and face protection.[6][8]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1][7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
Handling and Storage Recommendations
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9] The recommended storage temperature is often 2-8°C.[2] Keep containers tightly closed and, if possible, under an inert atmosphere (e.g., nitrogen or argon) as some amines can be air-sensitive.[8]
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Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[8] Use spark-proof tools and explosion-proof equipment.[9] Personal protective equipment (PPE), including safety goggles with face shield, chemical-resistant gloves, and a flame-retardant lab coat, is mandatory.[6] Ensure that an eyewash station and safety shower are readily accessible.[8]
Conclusion
3-Methylamino-1-butyne is a valuable reagent in organic chemistry, characterized by its dual functionality. A thorough understanding of its physical properties, spectroscopic signatures, and distinct reactivity profiles for both the amine and alkyne groups is essential for its effective and safe utilization in research and development. The data and protocols outlined in this guide serve as a foundational resource for scientists, enabling precise experimental design and fostering a culture of safety in the laboratory.
References
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ChemBK. (2024). 3-amino-3-methyl-1-Butyne. Retrieved from [Link]
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PubChem. (n.d.). (But-3-yn-2-yl)(methyl)amine. National Center for Biotechnology Information. Retrieved from [Link]
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Airgas. (2018). Safety Data Sheet - 3-Methyl-1-Butene. Retrieved from [Link]
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Pearson+. (n.d.). Starting with 3-methyl-1-butyne, how can you prepare the following compounds?. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-diethylamino-3-butanone. Retrieved from [Link]
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